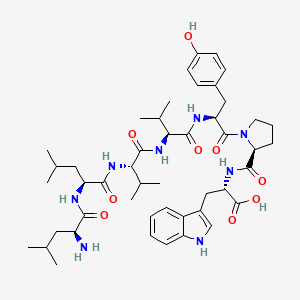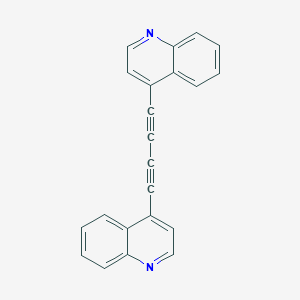
Quinoline, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butadiyne linkage between two quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- typically involves the coupling of two quinoline units through a butadiyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to form the butadiyne linkage. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moieties, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoline derivatives with hydrogenated butadiyne linkages.
Substitution: Substituted quinoline derivatives with various functional groups attached to the quinoline rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The butadiyne linkage and quinoline moieties can facilitate interactions with these targets, potentially disrupting their normal functions and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis-Benzaldehyde: Similar structure with benzaldehyde groups instead of quinoline moieties.
Benzenamine, 4,4’-(1,3-butadiyne-1,4-diyl)bis[N,N-diphenyl-]: Contains benzenamine units instead of quinoline.
Uniqueness
Quinoline, 4,4’-(1,3-butadiyne-1,4-diyl)bis- is unique due to its specific combination of quinoline moieties and butadiyne linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
831235-69-9 |
|---|---|
分子式 |
C22H12N2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
4-(4-quinolin-4-ylbuta-1,3-diynyl)quinoline |
InChI |
InChI=1S/C22H12N2/c1(7-17-13-15-23-21-11-5-3-9-19(17)21)2-8-18-14-16-24-22-12-6-4-10-20(18)22/h3-6,9-16H |
InChI 键 |
ZRFKNNJXUFNRQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#CC#CC3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)

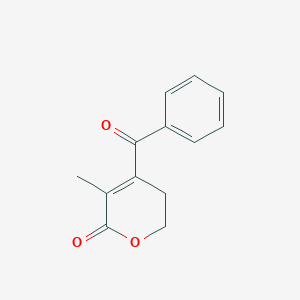

![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
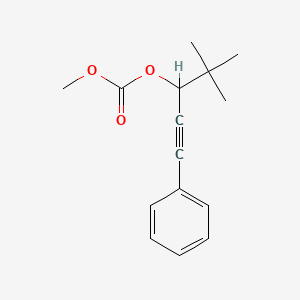
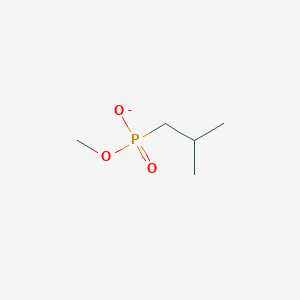
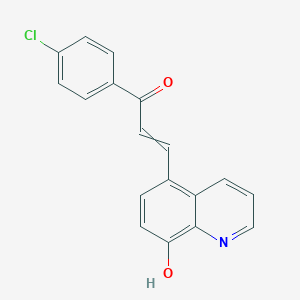
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
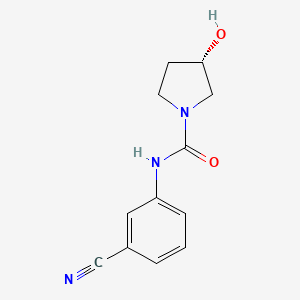
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14195772.png)
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
